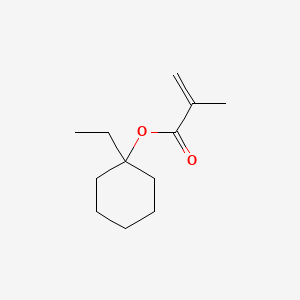

1-Ethylcyclohexyl methacrylate

Overview

Description

1-Ethylcyclohexyl methacrylate (ECHM) is a type of methacrylate monomer, a monofunctional acrylate monomer that is used in the synthesis of polymers and other materials. It is a colorless liquid with a faint odor and a low volatility. ECHM is used in a variety of industries, including the production of adhesives, coatings, elastomers, and plastics. It is also used in the production of polymers and other materials used in medical and industrial applications.

Scientific Research Applications

Mechanical Properties in Clinical Applications

1-Ethylcyclohexyl methacrylate, as a type of cyclic methacrylate, has been researched for its mechanical properties, particularly in the context of clinical applications. Studies have shown that these materials, including homopolymers and room temperature polymerizing systems using poly(ethyl methacrylate) with a heterocyclic methacrylate monomer, demonstrate ductility and mechanical properties that indicate their potential usefulness in clinical settings. For example, Patel and Braden (1991) explored the mechanical properties of various methacrylates, highlighting their potential in low polymerization shrinkage systems and their relevance for clinical use (Patel & Braden, 1991).

Novel Polymer Systems and Drug Release

Another area of research involves the development of novel polymer systems for drug release. Patel, Braden, and Downes (1994) investigated a heterocyclic methacrylate polymer system, originally developed as a low shrinkage polymer system, as a biomaterial for drug release and for encouraging bone or cartilage regeneration. This research illustrates the potential of methacrylate-based polymers in biomedical applications, including drug delivery systems (Patel, Braden, & Downes, 1994).

Analytical Characterizations and Chemical Precursors

Research has also been conducted on the analytical characterizations of N-alkyl-arylcyclohexylamines, a category that includes substances like this compound. These compounds have been synthesized and characterized to aid in the identification of new substances of abuse. Wallach et al. (2016) provided detailed syntheses and analytical characterizations of these compounds, demonstrating their potential as chemical precursors for the synthesis of multifunctional polymers (Wallach et al., 2016).

Advanced Separation Techniques

The development of high-temperature separation techniques for analyzing the chemical composition of ethylene-methyl methacrylate block copolymers is another significant area of research. Heinz et al. (2005) explored methods like high-temperature size-exclusion chromatography for analyzing block copolymers, which include this compound as a component. This research is crucial for understanding the composition and properties of these complex polymer systems (Heinz et al., 2005).

Biocompatible Copolymers for Biomedical Applications

Finally, research into biocompatible copolymers for various biomedical applications is a significant aspect of 1-Ethylcyclohexylmethacrylate research. For instance, Ma et al. (2003) explored the synthesis of well-defined biocompatible block copolymers via atom transfer radical polymerization of 2-Methacryloyloxyethyl phosphorylcholine, a process that includes methacrylic acid derivatives like this compound. These copolymers have shown promise in numerous biomedical applications due to their biocompatibility and functionality (Ma et al., 2003).

Mechanism of Action

Target of Action

1-Ethylcyclohexyl methacrylate is a type of methacrylate monomer, a monofunctional acrylate monomer . Its primary targets are polymers and other materials used in various industries, including the production of adhesives, coatings, elastomers, and plastics .

Mode of Action

The interaction of this compound with its targets involves the synthesis of polymers and other materials . It is a colorless liquid with a faint odor and a low volatility , which allows it to be used in the production of polymers and other materials used in medical and industrial applications .

Biochemical Pathways

It is known that it plays a crucial role in the synthesis of polymers and other materials . The downstream effects of these pathways would be the creation of various products used in industries such as adhesives, coatings, elastomers, and plastics .

Pharmacokinetics

It is known that it is a colorless liquid with a faint odor and a low volatility , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the synthesis of polymers and other materials . These materials are used in various industries, including the production of adhesives, coatings, elastomers, and plastics .

properties

IUPAC Name |

(1-ethylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUIKOPEGIZINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463687 | |

| Record name | 1-ethylcyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

274248-09-8 | |

| Record name | 1-ethylcyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

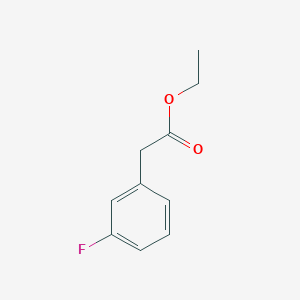

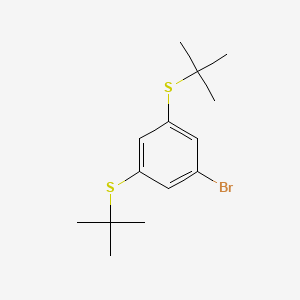

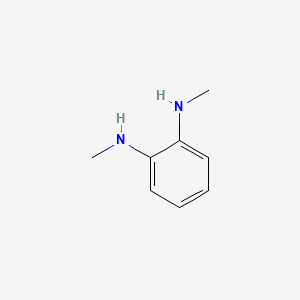

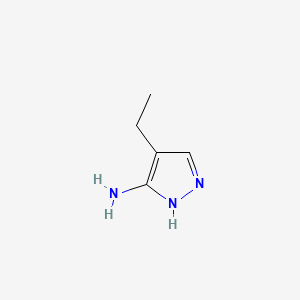

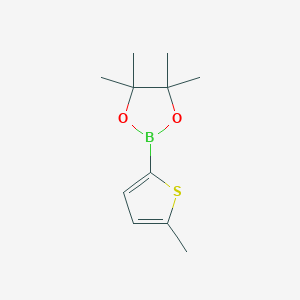

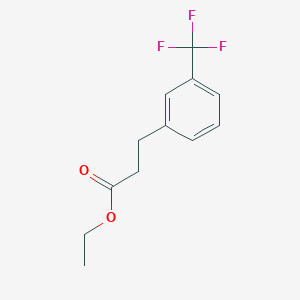

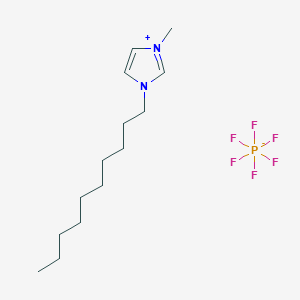

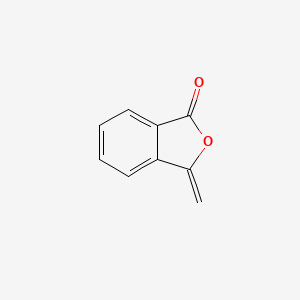

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)